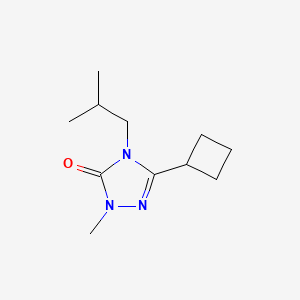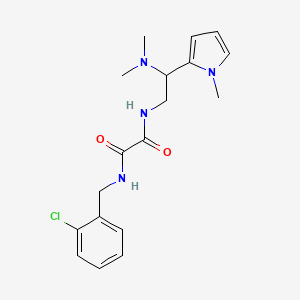![molecular formula C18H18N2O5 B2463014 2,3-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 922056-16-4](/img/structure/B2463014.png)
2,3-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamides are a significant class of amide compounds. These compounds have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They have applications in the treatment of cancer, hypercholesterolemia, anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods such as IR, 1H NMR, 13C NMR .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Benzamides, for example, can undergo a variety of reactions due to the presence of the amide functional group .Scientific Research Applications
- This compound exhibits antioxidant activity due to its structural features. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Researchers have explored its potential as a natural antioxidant in various contexts .
- Inflammation is associated with various diseases. Some studies suggest that this compound may possess anti-inflammatory properties. Investigating its impact on inflammatory pathways could provide valuable insights for drug development .
- Benzoxazepin derivatives have attracted attention in cancer research. This compound’s unique structure may contribute to its cytotoxic effects against cancer cells. Researchers have explored its potential as an antitumor agent .
- Neurodegenerative diseases are a significant health concern. Preliminary studies indicate that this compound might have neuroprotective effects. Further investigations are needed to understand its mechanisms and potential therapeutic applications .
- Benzamide derivatives often exhibit antibacterial activity. Researchers have explored the antibacterial potential of this compound against various pathogens. Understanding its mode of action could lead to novel antimicrobial agents .
- Indole derivatives, including benzoxazepins, play a role in plant growth regulation. This compound’s structure suggests it might influence plant hormone pathways. Investigating its effects on plant growth and development could be valuable .
- Interestingly, this compound falls into the category of “extended flavonoids.” These compounds have one or more rings fused onto the phenyl-substituted benzopyran framework. While flavonoids are well-known for their diverse biological activities, further research is needed to explore the specific functions of this extended flavonoid .
Antioxidant Properties
Anti-Inflammatory Effects
Anticancer Potential
Neuroprotective Activity
Antibacterial Properties
Plant Growth Regulation
Extended Flavonoid Characteristics
Mechanism of Action
Future Directions
properties
IUPAC Name |
2,3-dimethoxy-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-23-15-5-3-4-12(16(15)24-2)18(22)20-11-6-7-14-13(10-11)17(21)19-8-9-25-14/h3-7,10H,8-9H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPGMTOXUIKAEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)OCCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2462932.png)

![N-(benzoyloxy)-N-{[5-{[4-(tert-butyl)benzyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B2462937.png)




![(E)-3-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2462945.png)



![N-(5-chloro-2,4-dimethoxyphenyl)-2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2462950.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide](/img/structure/B2462953.png)